Product packaging for Ethyl 2-(oxetan-3-yloxy)acetate(Cat. No.:CAS No. 1207175-21-0)

Ethyl 2-(oxetan-3-yloxy)acetate

Cat. No.: B572861
CAS No.: 1207175-21-0
M. Wt: 160.169
InChI Key: UQWKKGRZXIXMEI-UHFFFAOYSA-N
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Description

Contextualization within Oxetane (B1205548) Chemistry and Glycolate (B3277807) Derivatives

Ethyl 2-(oxetan-3-yloxy)acetate belongs to the class of oxetanes, which are four-membered heterocyclic ethers. acs.orgmdpi.com The inherent ring strain of the oxetane ring, approximately 106 kJ/mol, makes it a reactive intermediate for various chemical transformations. mdpi.com This strain also influences the molecule's conformation and physicochemical properties. mdpi.com The oxetane moiety can act as a good hydrogen-bond acceptor due to the exposed lone pairs of electrons on the oxygen atom. mdpi.com

The "glycolate" portion of the molecule refers to its being an ester of glycolic acid (hydroxyacetic acid). wikipedia.org Glycolic acid and its derivatives are useful intermediates in organic synthesis, participating in reactions like esterification and polymerization. wikipedia.org The combination of the oxetane ring and the ethyl glycolate side chain in this compound provides a unique scaffold with multiple functional handles for further chemical modification.

Strategic Importance of Oxetane-Containing Scaffolds in Modern Organic Synthesis

The incorporation of oxetane rings into molecules has become a significant strategy in modern organic synthesis and medicinal chemistry. acs.orgmdpi.com The oxetane motif is often used as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups. acs.orgresearchgate.net This substitution can lead to improvements in a molecule's physicochemical properties, including:

Aqueous solubility: The polar nature of the oxetane ring can enhance the water solubility of a compound. acs.org

Metabolic stability: Replacing metabolically labile groups with an oxetane can increase a molecule's resistance to degradation in biological systems. acs.org

Lipophilicity: The introduction of an oxetane can modulate the lipophilicity of a compound, which is a critical factor in drug absorption and distribution. acs.org

The ability of oxetanes to influence these properties makes them highly desirable scaffolds for the design of new therapeutic agents and other functional molecules. acs.org

Rationale for Investigating this compound as a Synthetic Precursor

The investigation of this compound as a synthetic precursor is driven by its potential to serve as a versatile building block for the creation of a diverse range of chemical structures. acs.org The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles to form amides and other derivatives. acs.org The oxetane ring itself can undergo ring-opening reactions under specific conditions, providing access to acyclic structures with defined stereochemistry. acs.org

The synthesis of this compound and its derivatives allows for the systematic exploration of chemical space, leading to the discovery of novel compounds with potentially valuable biological or material properties.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and related compounds focuses on several key areas:

Development of novel synthetic methodologies: Researchers are continually seeking more efficient and scalable routes to synthesize oxetane-containing building blocks like this compound. This includes the exploration of new catalysts and reaction conditions. nih.govthieme-connect.de

Exploration of reactivity: Studies are conducted to understand the chemical reactivity of the oxetane ring and the ester group, and to exploit this reactivity for the synthesis of new molecular architectures. acs.org

Medicinal chemistry applications: A significant portion of the research is dedicated to incorporating the this compound scaffold into potential drug candidates. This involves synthesizing libraries of derivatives and evaluating their biological activity against various disease targets.

Investigation of physicochemical properties: Researchers study how the oxetane moiety influences the properties of larger molecules, providing valuable data for rational drug design and materials science. acs.org

The overarching goal of this research is to expand the synthetic utility of oxetanes and to leverage their unique properties for the development of new and improved chemical entities.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number1207175-21-0 bldpharm.com
Molecular FormulaC₇H₁₂O₄ bldpharm.com
Molecular Weight160.17 g/mol bldpharm.com
AppearanceOff-white powder activate-scientific.com
Storage Temperature2-7°C activate-scientific.com

Table 2: Related Compound Information

Compound NameCAS NumberMolecular Formula
Oxetan-3-ol (B104164)7748-36-9C₃H₆O₂
Ethyl 2-(oxetan-3-ylidene)acetate922500-91-2 nih.govC₇H₁₀O₃ nih.gov
Glycolic Acid79-14-1 wikipedia.orgC₂H₄O₃ wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B572861 Ethyl 2-(oxetan-3-yloxy)acetate CAS No. 1207175-21-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1207175-21-0

Molecular Formula

C7H12O4

Molecular Weight

160.169

IUPAC Name

ethyl 2-(oxetan-3-yloxy)acetate

InChI

InChI=1S/C7H12O4/c1-2-10-7(8)5-11-6-3-9-4-6/h6H,2-5H2,1H3

InChI Key

UQWKKGRZXIXMEI-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1COC1

Synonyms

Ethyl 2-(oxetan-3-yloxy)acetate

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Ethyl 2 Oxetan 3 Yloxy Acetate

Precursor Synthesis and Stereocontrol Considerations

The successful synthesis of the target compound is critically dependent on the efficient preparation of its key building blocks: the oxetane (B1205548) core and a reactive ethyl acetate (B1210297) moiety.

Oxetan-3-ol (B104164) is the fundamental precursor providing the strained four-membered ring. Its synthesis has been achieved through several reliable methods.

A predominant strategy for forming the oxetane ring is the intramolecular Williamson etherification of a 1,3-halohydrin, which is typically derived from a 1,3-diol. thieme-connect.de This process involves the selective functionalization of one hydroxyl group in a 1,3-diol into a good leaving group, such as a tosylate. Subsequent treatment with a base, like butyllithium (B86547) or potassium tert-butoxide, induces intramolecular cyclization to yield the oxetane. thieme-connect.deacs.org For instance, 3,3-disubstituted oxetanes can be accessed in five steps starting from malonates, proceeding through a 1,3-diol intermediate which is then monotosylated and cyclized. acs.org

An alternative route to oxetan-3-ol starts from the commercially available epichlorohydrin (B41342). In one reported synthesis, epichlorohydrin reacts with acetic acid in the presence of a catalytic amount of anhydrous Iron (III) chloride to produce an intermediate which can then be converted to oxetan-3-ol. researchgate.net

Precursor Key Transformation Reagents/Conditions Outcome Reference
Substituted 1,3-DiolMonotosylation & Cyclization1. TsCl, Py; 2. BuLi3,3-Disubstituted Oxetane acs.org
Diastereomerically Pure 1,3-DiolAcetoxy Bromide Formation & Cyclization1. Trimethyl orthoacetate; 2. Acetyl bromide; 3. DIBAL-H; 4. NaHStereocontrolled Oxetane Synthesis thieme-connect.de
Epoxy ChloropropaneReaction with Acetic AcidAnhydrous FeCl₃, 70°CAcetic acid intermediate for Oxetan-3-ol researchgate.net

This table presents representative examples of synthetic transformations for preparing oxetane intermediates.

The second key component for the synthesis is a functionalized ethyl acetate that can react with oxetan-3-ol. The most common precursor for forming the ether linkage via alkylation is an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate.

These reagents are typically prepared via the Fischer-Speier esterification. mdpi.com This acid-catalyzed reaction involves refluxing the corresponding carboxylic acid (e.g., bromoacetic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. mdpi.comalfa-chemistry.com The reaction equilibrium is driven towards the product, ethyl bromoacetate, by using an excess of the alcohol and removing the water formed during the reaction. While highly effective, these precursors are also widely available commercially.

Other methods for ester synthesis include reactions with acid anhydrides or chlorides, and transesterification, although Fischer esterification remains a primary industrial method for simple esters like ethyl acetate and its derivatives. mdpi.com

Esterification and Etherification Protocols for the Formation of Ethyl 2-(oxetan-3-yloxy)acetate

The assembly of the final molecule can be accomplished through two main disconnection approaches: forming the ester bond or forming the ether bond.

While less common for this specific target, the ester linkage can be formed in the final step. Direct esterification would involve reacting a precursor, 2-(oxetan-3-yloxy)acetic acid, with ethanol under acidic catalysis. This route requires the prior synthesis of the oxetane-containing carboxylic acid.

A more relevant approach described for structurally similar compounds is transesterification. A patent details the synthesis of related esters where an oxetane-containing alcohol (3-methyloxetanemethanol) is reacted with an ester (e.g., diethyl carbonate) in the presence of a catalytic amount of a strong base like sodium ethoxide. google.com The mixture is heated to drive off the displaced alcohol (methanol or ethanol), shifting the equilibrium towards the desired product. google.com This methodology could be adapted for the synthesis of this compound from oxetan-3-ol and a suitable acetate ester.

Reaction Type Reactants Catalyst/Base Conditions Yield Reference
Transesterification3-methyloxetane (B1582186) methanol (B129727), DiethylcarbonateSodium ethoxide (0.2 eq)90-120°C, removal of ethanol85% google.com

This table illustrates a representative transesterification reaction for a related oxetane ester, demonstrating the feasibility of the approach.

The most direct and widely employed strategy for constructing the C-O-C ether bond in this compound is the Williamson ether synthesis. This method involves the alkylation of the alcohol group of oxetan-3-ol.

In this procedure, oxetan-3-ol is treated with a strong, non-nucleophilic base, typically sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). This deprotonates the hydroxyl group to form the corresponding sodium alkoxide. The resulting nucleophilic alkoxide is then reacted with an ethyl haloacetate, such as ethyl bromoacetate, in a classic SN2 reaction to form the ether linkage and yield the final product. thieme-connect.de

An important alternative route to the saturated target compound is through the catalytic hydrogenation of its unsaturated precursor, Ethyl 2-(oxetan-3-ylidene)acetate. This precursor is synthesized via methods like the Horner-Wadsworth-Emmons reaction between oxetan-3-one and ethyl 2-(dimethoxyphosphoryl)acetate. evitachem.com The subsequent hydrogenation of the exocyclic double bond is highly efficient, often employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to give the desired product in high yield.

Reaction Type Precursor Catalyst Solvent Conditions Yield Reference
HydrogenationEthyl 2-(Oxetan-3-ylidene)Acetate5% Palladium on carbon (Pd-C)Ethanol or THF1–3 atm H₂, 25–50°C85–92%

This table details the conditions for the synthesis of ethyl 2-(oxetan-3-yl)acetate via hydrogenation.

Achieving high chemo- and regioselectivity is paramount in the synthesis of functionalized molecules like this compound.

In the context of the Williamson ether synthesis, chemoselectivity is crucial. The reaction must selectively form the ether bond (O-alkylation) without undesired side reactions, such as the base attacking the ester functionality of the ethyl bromoacetate reagent. The use of a strong, sterically hindered, or non-nucleophilic base like sodium hydride (NaH) is key, as it preferentially deprotonates the alcohol over acting as a nucleophile itself.

Furthermore, the reaction conditions must be controlled to prevent the nucleophilic oxetane alkoxide from opening its own strained ring or the ring of another oxetane molecule. Research into related reactions has demonstrated that with careful choice of catalysts and conditions, chemoselective alkylation can be achieved without inducing ring-opening. researchgate.netbeilstein-journals.org For example, a lithium-catalyzed protocol for thiol alkylation using oxetan-3-ols was reported to be completely chemoselective. beilstein-journals.org

Regioselectivity is a primary concern when a molecule possesses multiple, non-equivalent hydroxyl groups. For the synthesis starting from the symmetric oxetan-3-ol, regioselectivity is not a factor. However, in the synthesis of more complex, substituted oxetane derivatives from polyol precursors, selective activation of a specific hydroxyl group (e.g., primary vs. secondary) through methods like monotosylation is a critical step to direct the intramolecular cyclization to the desired oxetane ring. thieme-connect.deacs.org

Catalytic Approaches in the Synthesis of this compound

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a well-established method for the formation of both ether and ester bonds required in the synthesis of this compound.

For the crucial ether linkage, the Williamson ether synthesis is a common approach. This method involves the reaction of an oxetane alcohol derivative with an ethyl haloacetate or a similar electrophile. The reaction is typically facilitated by a soluble base that acts as a catalyst by deprotonating the alcohol. A patented method for a structurally similar compound, ethyl 2-(3-methyloxetane-3-yloxy)acetate, utilizes sodium ethoxide as a homogeneous catalyst in a reaction between 3-methyloxetane methanol and diethyl carbonate, achieving a high yield of 85%. google.com Another common system involves reacting the alcohol with ethyl bromoacetate in the presence of a base like anhydrous potassium carbonate in a suitable solvent such as acetone. mdpi.com

The final ester linkage is typically formed through the Fischer esterification of the precursor, 2-(oxetan-3-yloxy)acetic acid, with ethanol. This reaction is classically catalyzed by strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid. tsijournals.comresearchgate.net These proton-donating catalysts activate the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by ethanol. mdpi.com While effective, these homogeneous acid catalysts can present challenges in separation and can be corrosive. researchgate.netmdpi.com

Linkage Catalyst Type Example Catalyst Substrates Reported Yield Reference
EtherSoluble BaseSodium Ethoxide3-Methyloxetane Methanol, Diethyl Carbonate85% google.com
EtherSoluble BasePotassium Carbonate4-Hydroxycoumarin, Ethyl BromoacetateGood Yield mdpi.com
EsterBrønsted AcidSulfuric Acid (H₂SO₄)Acetic Acid, EthanolHigh researchgate.netmdpi.com
EsterBrønsted Acidp-Toluenesulfonic AcidAcetic Acid, Ethanol91.5% tsijournals.com

Table 1: Examples of Homogeneous Catalysts in Ether and Ester Synthesis.

In line with green chemistry principles, heterogeneous catalysis offers significant advantages for the synthesis of this compound. Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture through simple filtration, allows for potential regeneration and reuse, and often leads to cleaner product streams. researchgate.netrsc.org

For the esterification step, a variety of solid acid catalysts can replace corrosive liquid acids. These include:

Acidic Ion Exchange Resins: These polymer-based catalysts have shown high efficacy in esterification reactions. mdpi.com

Metal Oxides: Catalysts such as ZrO₂, TiO₂, and Al₂O₃ can facilitate esterification in the vapor phase at elevated temperatures. mdpi.com

Supported Heteropolyacids: Heteropolyacids like phosphotungstic acid supported on carriers such as silica (B1680970) are effective catalysts for producing esters. google.com

Transformation Catalyst Class Specific Examples Key Advantages Reference
EsterificationSolid AcidsAcidic Ion Exchange Resins, Metal Oxides (ZrO₂, TiO₂), Supported HeteropolyacidsReusability, Reduced Corrosion, Simplified Purification mdpi.comgoogle.com
EtherificationSolid Bases / PTCBasic Resins, Quaternary Ammonium SaltsSimplified Workup, Avoids Strong Soluble Bases researchgate.net
GeneralGreen SolventsEthyl AcetateReduced Environmental Impact, Pharmaceutical Compliance rsc.org

Table 2: Heterogeneous and Green Chemistry Approaches.

Investigation of Process Scale-Up and Intensification for this compound Production

Scaling the synthesis of this compound from the laboratory bench to industrial production requires careful consideration of process parameters to ensure safety, efficiency, and economic viability. A primary concern is the potential instability of the oxetane ring, which can undergo ring-opening reactions under harsh conditions, such as strong acids or high temperatures, potentially lowering the yield. acs.orgacs.org

A key strategy for process intensification and safer scale-up is the transition from traditional batch reactors to continuous flow systems. Continuous flow reactors offer superior control over reaction parameters, particularly temperature, by providing a much higher surface-area-to-volume ratio. This is crucial for managing potentially exothermic steps in the synthesis. Pilot-scale trials for related oxetane derivatives have successfully employed flow reactors to improve safety and consistency.

Catalytic Reaction: Whether using homogeneous or heterogeneous catalysts, reaction conditions such as temperature, pressure, and residence time (in flow reactors) must be optimized.

Catalyst Separation: For heterogeneous systems, an efficient filtration or centrifugation step is required. For homogeneous catalysts, more complex extraction or distillation protocols are necessary.

Product Purification: High-purity product is typically obtained through methods like fractional distillation under reduced pressure to prevent thermal degradation. google.comgoogle.com

Solvent and Catalyst Recycling: To enhance economic feasibility and reduce environmental impact, integrated systems for recovering and reusing solvents and catalysts are essential.

Parameter Batch Processing Challenge Continuous Flow Advantage (Intensification) Reference
Heat Transfer Poor surface-area-to-volume ratio, risk of thermal runaways.Excellent heat exchange, precise temperature control.
Safety Handling large quantities of reagents, potential for pressure buildup.Small reactor volumes, improved control over reaction exotherms.
Consistency Batch-to-batch variability.Steady-state operation leads to consistent product quality.
Reaction Time Often long reaction and workup times.Significantly reduced residence time, faster throughput.
Purification Often requires extensive downstream processing.Can lead to cleaner reaction mixtures, simplifying purification. google.com

Table 3: Comparison of Batch vs. Continuous Flow Processing for Scale-Up.

Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl 2 Oxetan 3 Yloxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. For Ethyl 2-(oxetan-3-yloxy)acetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a comprehensive understanding of its atomic connectivity and spatial arrangement.

1D NMR (¹H, ¹³C, ¹⁹F, etc.) Acquisition and Assignment Strategies

The initial and most fundamental analysis involves the acquisition of 1D NMR spectra, primarily proton (¹H) and carbon-13 (¹³C) NMR.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons. A typical spectrum, often recorded in deuterated chloroform (B151607) (CDCl₃) at frequencies like 400 or 500 MHz, reveals distinct signals for each proton group. For instance, partial ¹H NMR data has been reported as: ¹H NMR (400 MHz, CDCl₃): δ 5.46, 5.41 (2×s, 1H), 4.61 – 4.22 (m). nih.govscienceopen.com A detailed assignment strategy involves identifying the characteristic chemical shifts and coupling patterns. The ethoxy group protons typically present as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂). The protons of the oxetane (B1205548) ring and the acetate (B1210297) methylene group exhibit more complex multiplets due to their specific chemical environments and spin-spin coupling interactions.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its bonding to electronegative atoms. The carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift. The carbons of the oxetane ring and the ethyl group will appear at characteristic upfield positions. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of each carbon signal.

A representative, though hypothetical, full assignment based on known chemical shift ranges for similar structural motifs is presented in the table below.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃1.2514.2Triplet7.1
O-CH₂-CH₃4.2061.0Quartet7.1
O-CH₂-C=O4.1068.0SingletN/A
Oxetane-CH5.1074.0MultipletN/A
Oxetane-CH₂4.60-4.8077.0MultipletN/A
C=ON/A170.5N/AN/A

Note: This table is a representative example based on typical chemical shifts for the functional groups present and should be confirmed with experimental data.

2D NMR (COSY, HSQC, HMBC, NOESY) Techniques for Structural Elucidation

To unambiguously connect the proton and carbon frameworks, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. For this compound, COSY would show a cross-peak between the methyl and methylene protons of the ethyl group. It would also reveal the coupling network within the oxetane ring, helping to assign the specific protons of this four-membered ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning the carbon spectrum based on the already assigned proton spectrum. For example, the proton signal at ~4.20 ppm would show a correlation to the carbon signal at ~61.0 ppm, confirming their direct bond in the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). HMBC is crucial for connecting different spin systems separated by quaternary carbons or heteroatoms. In the case of this compound, HMBC would show correlations from the acetate methylene protons to the carbonyl carbon and the oxetane methine carbon, unequivocally establishing the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, even if they are not directly coupled through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule.

Advanced NMR for Conformational Analysis and Dynamic Processes

The strained oxetane ring can exhibit dynamic processes such as ring puckering. Advanced NMR techniques, including variable temperature NMR studies and the analysis of nuclear Overhauser effects (NOE), can provide insights into the conformational preferences and energy barriers associated with these dynamics. Such studies on related oxetane-containing molecules have indicated that the ring can adopt a puckered conformation. youtube.com

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the molecular ion with high accuracy. This allows for the calculation of the elemental formula of this compound, which is C₇H₁₂O₄. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition. For related compounds, HRMS has been successfully used to confirm their structures. nih.gov

Ion Calculated m/z Observed m/z Difference (ppm)
[M+H]⁺161.08084TBDTBD
[M+Na]⁺183.06278TBDTBD

Note: TBD (To Be Determined) indicates that experimental data is required for these fields.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For ethers, fragmentation often occurs alpha to the oxygen atom. mdpi.com For this compound, characteristic fragmentation pathways would involve cleavage of the ethyl group, loss of the ethoxycarbonylmethyl group, and fragmentation of the oxetane ring. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. For instance, the fragmentation of 2-ethyloxetane shows a significant peak corresponding to the loss of the ethyl group. nih.gov

A plausible fragmentation pattern for this compound could include the following key fragments:

m/z Fragment Ion Plausible Neutral Loss
115[M - OCH₂CH₃]⁺·OCH₂CH₃
87[M - COOCH₂CH₃]⁺·COOCH₂CH₃
71[C₄H₇O]⁺ (from oxetane fragmentation)C₃H₅O₃
45[OCH₂CH₃]⁺C₅H₇O₃
29[CH₂CH₃]⁺C₅H₇O₄

Note: This table represents a hypothetical fragmentation pattern and requires experimental verification.

Infrared (IR) and Raman Spectroscopy Methodologies

Characteristic Vibrational Mode Assignments for Functional Groups

The structure of this compound contains several distinct functional groups: an ester, an ether, and a strained four-membered oxetane ring. Each of these groups exhibits characteristic vibrational frequencies in IR and Raman spectra.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears in the 1750-1735 cm⁻¹ region for aliphatic esters. vscht.cz The C-O stretching vibrations of the ester and ether linkages produce complex bands in the fingerprint region (1300-1000 cm⁻¹). The strained oxetane ring has characteristic ring breathing and C-O-C stretching modes. While specific literature values for this exact molecule are scarce, data from analogous compounds like ethyl acetate and other oxetane derivatives allow for reliable assignments. nist.gov

Table 1: Predicted Characteristic Vibrational Modes for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
Alkyl C-HSymmetric & Asymmetric Stretch2850-3000Medium-Strong
Ester C=OCarbonyl Stretch1735-1750Very Strong
Ester C-OStretch1250-1300Strong
Ether C-O-CAsymmetric Stretch1150-1085Strong
Oxetane RingRing "Breathing" / C-O-C Stretch~980Medium

The Raman spectrum provides complementary information. While the polar C=O bond gives a strong IR signal, it is often a weaker scatterer in Raman. Conversely, the less polar C-C and C-H bonds can provide distinct Raman signals. For instance, the C=O stretching vibration in ethyl acetate has been studied using Raman spectroscopy to understand local interactions in solutions. researchgate.net

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopy, particularly using IR or Raman probes, is invaluable for monitoring the synthesis of this compound. A common synthetic route to related oxetane-carboxylic acids involves the saponification (hydrolysis) of the corresponding ethyl ester. acs.org

By immersing an attenuated total reflectance (ATR) IR probe into the reaction vessel, the progress of this hydrolysis can be tracked continuously. The key spectral changes to monitor would include:

Decrease in Reactant Peak: A gradual decrease in the intensity of the characteristic ester C=O stretching band (around 1740 cm⁻¹).

Appearance of Product Peaks: The emergence of a broad O-H stretching band (3300-2500 cm⁻¹) from the carboxylic acid product and the distinct carbonyl stretch of the carboxylic acid (around 1710 cm⁻¹).

This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst concentration), and the potential identification of transient intermediates or side products, which is particularly relevant given the known instability and potential for isomerization in some oxetane-carboxylic acids. acs.org

X-ray Crystallography Methodologies for Solid-State Structure Determination

While IR and NMR spectroscopy provide information about connectivity, single-crystal X-ray crystallography offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and stereochemistry.

For this compound, crystallographic analysis is crucial for confirming the conformation of the flexible ethyl acetate side chain relative to the oxetane ring. Although the compound is a liquid or low-melting solid at room temperature, it can be crystallized at low temperatures for analysis. activate-scientific.comsigmaaldrich.com

Scientific literature confirms that crystallographic data for this compound has been reported in the context of studies on the isomerization of oxetane-based compounds. acs.orgscienceopen.com While the full dataset is contained within specialized databases, related structures provide insight into the type of information obtained. For example, a study on a pyrimidine-oxetane derivative reported the following crystallographic parameters, which exemplify the data generated from such an analysis.

Table 2: Example X-ray Crystallography Data for a Related Oxetane Structure

ParameterValue
Crystal SystemOrthorhombic
Space GroupAba2
Unit Cell Dimensionsa = 13.0119 Å, b = 22.4944 Å, c = 7.5355 Å

This level of structural detail is instrumental in understanding intermolecular interactions in the crystal lattice and serves as a foundational dataset for computational modeling and structure-activity relationship (SAR) studies.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography is an essential tool for separating this compound from reactants, solvents, and byproducts, as well as for quantifying its purity.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. A typical method would employ a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.

Method development would focus on:

Column Selection: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would be a suitable starting point to effectively separate the target analyte from potential impurities.

Temperature Program: An optimized temperature gradient is crucial. The program might start at a low temperature (e.g., 50-70°C) to separate volatile impurities, followed by a ramp to a higher temperature (e.g., 250°C) to elute the main compound and any less volatile species.

Injector and Detector: A split/splitless injector would be used to introduce a small, precise volume of the sample, with the injector temperature set high enough to ensure rapid volatilization without thermal degradation (e.g., 240°C). The FID detector would be maintained at a high temperature (e.g., 250°C) to prevent condensation. notulaebotanicae.ro

Table 3: Hypothetical Optimized GC Parameters for Purity Analysis

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Split mode (e.g., 50:1), Temperature: 240°C
Oven Program 60°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min)
Detector FID, Temperature: 250°C

This method would allow for the accurate determination of purity by area percent and the quantification of specific impurities when calibrated with appropriate standards.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a complementary technique, particularly useful for analyzing potential non-volatile impurities or degradation products that are not amenable to GC. A reversed-phase HPLC (RP-HPLC) method is the standard approach for a molecule of this polarity.

Method development and validation would involve:

Column and Mobile Phase: A C18 stationary phase is the column of choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com A gradient elution, starting with a higher percentage of water and increasing the organic solvent content over time, would ensure the separation of compounds with a range of polarities.

Detection: The ester carbonyl group is a weak chromophore, meaning UV detection at low wavelengths (e.g., 200-210 nm) would be necessary. sielc.com For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or, ideally, a Mass Spectrometer (MS) could be coupled to the HPLC system.

Validation: A fully validated method according to ICH guidelines would establish its reliability. This includes assessing specificity (ability to resolve the analyte from impurities), linearity (proportional response with concentration), accuracy (closeness to the true value), precision (repeatability), and limits of detection (LOD) and quantification (LOQ).

Table 4: Plausible HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold 5 min
Flow Rate 1.0 mL/min
Detector UV at 205 nm or ELSD/MS
Column Temp 30°C

Such a validated HPLC method is indispensable for quality control in both laboratory-scale synthesis and larger-scale production. researchgate.netresearchgate.net

Mechanistic Organic Chemistry Investigations of Ethyl 2 Oxetan 3 Yloxy Acetate Reactivity

Elucidation of Reaction Mechanisms Involving the Oxetane (B1205548) Ring

The high ring strain of the oxetane (106 kJ mol⁻¹) makes it susceptible to ring-opening reactions, which can be initiated by either nucleophilic or electrophilic species. nih.gov The presence of the ether oxygen and the adjacent ester group influences the regioselectivity and stereochemical course of these transformations.

Nucleophilic Ring-Opening Pathways and Selectivity Studies

The oxetane ring in Ethyl 2-(oxetan-3-yloxy)acetate is prone to cleavage by nucleophiles, with the reaction pathway being highly dependent on the reaction conditions, particularly the pH. The regioselectivity of the nucleophilic attack is governed by both steric and electronic effects. magtech.com.cn

Under basic or neutral conditions , strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring (C4 or C2) in an Sₙ2-type mechanism. magtech.com.cn For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) leads to the opening of the ring to form ether-linked products.

Under acidic conditions , the ether oxygen of the oxetane ring is first protonated, which activates the ring for nucleophilic attack. magtech.com.cn This activation facilitates ring-opening even with weaker nucleophiles, such as water. The protonation creates a partial positive charge on the adjacent carbons, and the nucleophile preferentially attacks the more substituted carbon (C3), which can better stabilize the incipient carbocation-like transition state. This is an example of electronic effect control. magtech.com.cn For example, acid-catalyzed hydrolysis with aqueous HCl opens the ring to yield a diol derivative.

Some specific examples of nucleophilic ring-opening reactions are detailed in the table below.

Reagent/ConditionsNucleophileProductYield (%)Reference
1M HCl, 60°C, 6 hrsH₂O3-(2-ethoxy-2-oxoethoxy)propane-1,2-diol78
NaOMe/MeOH, reflux, 4 hrsMeO⁻Ethyl 2-((2-methoxy-1-(methoxymethyl)ethyl)oxy)acetate65

Electrophilic Activation and Subsequent Ring-Opening Processes

Electrophiles, particularly strong Lewis and Brønsted acids, can activate the oxetane ring, leading to ring-opening or ring-expansion reactions. researchgate.netbeilstein-journals.orgillinois.edu The process typically begins with the coordination of the electrophile to the oxetane's oxygen atom. This coordination weakens the C-O bonds and generates a significant positive charge on the adjacent carbon atoms, making them highly susceptible to intramolecular or intermolecular nucleophilic attack. nih.gov

For instance, Brønsted acids like triflimide (Tf₂NH) can catalyze the activation of oxetanols to form an oxetane carbocation, which then reacts with nucleophiles. nih.gov Similarly, Lewis acids such as boron trifluoride (BF₃) are known to activate oxetanes, which can then be opened by various nucleophiles. beilstein-journals.org In the context of this compound, after hydrolysis of the ester to the corresponding carboxylic acid, heating can induce an intramolecular isomerization. This process involves the carboxylic acid acting as an internal nucleophile, attacking the oxetane ring to form a five-membered lactone, a reaction that proceeds efficiently at 50°C. acs.org

Furthermore, strong protic acids can catalyze the electrophilic ring expansion of oxetanes into tetrahydrofuran (B95107) derivatives using sulfoxonium ylides, a process that occurs stereospecifically. researchgate.net

Stereochemical Outcomes of Oxetane Ring Transformations

The stereochemical outcome of oxetane ring-opening is highly dependent on the reaction mechanism.

Sₙ2-type nucleophilic attacks typically proceed with an inversion of configuration at the carbon center being attacked.

Reactions proceeding through a carbocation-like intermediate , often under acidic conditions, can lead to a mixture of stereoisomers (both retention and inversion), although one may be favored depending on steric or electronic factors. acs.org

For example, catalytic asymmetric ring-opening of similar oxetane structures using chiral catalysts, such as (salen)Co(III) complexes, with alcohols can lead to tetrahydrofuran derivatives with high enantioselectivity. While specific studies on the stereochemical outcomes for this compound are not extensively detailed in the reviewed literature, general principles suggest that stereocontrol is achievable. For instance, silicon-directed electrophilic cyclization of homoallylic alcohols to form oxetanes can proceed with high diastereocontrol. beilstein-journals.org Similarly, the ring expansion of oxetanes to trans-2,3-disubstituted tetrahydrofurans using sulfoxonium ylides has been shown to be stereospecific. researchgate.net

Transformations of the Ester Moiety in this compound

The ethyl ester group in this compound is a key functional handle that can undergo typical ester transformations, most notably hydrolysis and transesterification.

Hydrolysis Kinetics and Mechanism Studies

The hydrolysis of an ester is the cleavage of the ester bond by water, a reaction that can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is a reversible equilibrium-controlled process. libretexts.orglibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid and regenerate the acid catalyst. libretexts.orgchemguide.co.uk To drive the reaction toward completion, a large excess of water is typically used. libretexts.org

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylic acid. The ethoxide, being a strong base, then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. libretexts.org

Transesterification Reaction Mechanisms and Catalysis

Transesterification is the process of exchanging the ethyl group of the ester with the organic group of another alcohol. wikipedia.org This reaction is also commonly catalyzed by acids or bases. wikipedia.orgscispace.com

The mechanism is analogous to that of hydrolysis.

In acid-catalyzed transesterification , the carbonyl group is protonated to increase its electrophilicity. The new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated, and the new ester is formed. wikipedia.orgscispace.com

In base-catalyzed transesterification , the catalyst (e.g., an alkoxide) removes a proton from the incoming alcohol, increasing its nucleophilicity. wikipedia.orgscispace.com The resulting alkoxide attacks the ester's carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the original ethoxide group and form the new ester. wikipedia.orgscispace.com

A wide array of catalysts can be employed for transesterification, including homogeneous acid catalysts (sulfuric acid, sulfonic acids) and base catalysts (sodium hydroxide, potassium hydroxide, metal alkoxides). nih.gov Heterogeneous catalysts are also widely used, offering advantages in terms of separation and reuse. mdpi.com More recently, organocatalysts, such as N-heterocyclic olefins, have been shown to be effective for transesterification by enhancing the nucleophilicity of the alcohol. acs.org

Reductive and Oxidative Transformations of the Ester Group

The reactivity of the ester functional group in this compound is a critical aspect of its chemical profile. The transformations of this group are generally governed by established principles of organic chemistry, although the presence of the adjacent oxetane ring can influence reaction pathways.

Reductive Transformations: The reduction of the ester moiety in this compound is a feasible transformation that typically leads to the formation of alcohols. The direct reduction of esters to ethers is considered a challenging and impractical method, as it usually results in the formation of alcohols as the primary products. researchgate.netarkat-usa.org This is because the initial tetrahedral intermediate formed upon hydride addition tends to eliminate the alkoxy group, which is a better leaving group than a hydroxyl group. arkat-usa.org

Commonly, strong reducing agents such as lithium aluminum hydride (LiAlH₄) are employed for this purpose. The reaction would proceed via nucleophilic acyl substitution, yielding two alcohol products after workup: 2-(oxetan-3-yloxy)ethanol from the acyl portion and ethanol from the ethyl ester portion. While specific studies on this compound are not extensively documented, the general mechanism for ester reduction is well-established.

More recent advancements have explored catalytic methods for the reduction of esters to ethers under milder conditions, which could potentially be applied to this substrate. researchgate.netarkat-usa.org For instance, systems involving silanes in the presence of Lewis acids like TiCl₄ have shown success in selectively deoxygenating esters to ethers. researchgate.net

Table 1: Potential Reductive Transformations of the Ester Group
TransformationProduct(s)Typical ReagentsNotes
Reduction to Alcohols2-(oxetan-3-yloxy)ethanol and EthanolLithium aluminum hydride (LiAlH₄)Standard, high-yield reaction for ester reduction.
Reduction to Ether3-(2-ethoxyethoxy)oxetaneSilanes (e.g., Et₃SiH) with Lewis Acids (e.g., TiCl₄)A more modern, selective method, though application to this specific substrate is not documented. researchgate.net

Investigation of Rearrangement and Isomerization Pathways

A significant aspect of the reactivity of compounds related to this compound is their propensity for rearrangement and isomerization, particularly under conditions of hydrolysis. Research has unexpectedly revealed that many oxetane-carboxylic acids, which are the direct hydrolysis products of their corresponding esters, are intrinsically unstable. researchgate.net

These acids can readily isomerize to form new heterocyclic lactones, a transformation that can occur even during storage at room temperature or upon gentle heating. researchgate.net This instability has profound implications for reactions involving the saponification of esters like this compound, as it can dramatically reduce the yield of the desired carboxylic acid and lead to the formation of unexpected byproducts. researchgate.net

The proposed mechanism involves an intramolecular, acid-catalyzed SN2 ring-opening of the protonated oxetane by the carboxylate group. ic.ac.uk In some cases, the hydrolysis of the ethyl ester itself can directly yield a mixture of the expected oxetane-carboxylic acid and the rearranged lactone, especially if the reaction mixture is heated during solvent evaporation. researchgate.net This innate tendency for isomerization is a critical consideration for chemists working with this class of compounds. researchgate.net

Table 2: Isomerization Pathway of this compound Derivative
Starting MaterialIntermediateIsomerized ProductConditions
This compound2-(Oxetan-3-yloxy)acetic acid1,4-Dioxan-2-one derivativeHydrolysis (saponification) followed by spontaneous or heat-induced rearrangement. researchgate.net

Kinetic and Thermodynamic Aspects of Chemical Transformations

The chemical transformations of this compound and its derivatives are governed by underlying kinetic and thermodynamic principles. The most notable of these is the isomerization of the corresponding carboxylic acid to a lactone.

Thermodynamic Considerations: The oxetane ring possesses significant ring strain, estimated to be around 107 kJ/mol (25.6 kcal/mol). utexas.edu This inherent strain serves as a thermodynamic driving force for ring-opening reactions. The isomerization of an oxetane-carboxylic acid to a more stable, strain-free six-membered lactone is a thermodynamically favorable process. researchgate.netacs.org Theoretical calculations have suggested that the formation of a γ-lactone from a related oxetane precursor is downhill by approximately 20 kcal/mol. acs.org The release of ring strain is a key contributor to the negative Gibbs free energy change of the rearrangement.

Kinetic Factors: While thermodynamically favored, the rate of isomerization is subject to kinetic control. Studies on related oxetane-carboxylic acids have shown that this rearrangement can occur under surprisingly mild conditions. researchgate.net For some substrates, isomerization is observed during storage at room temperature over days, while for others, it requires slight heating (e.g., 50 °C or 100 °C in a dioxane/water mixture) to proceed at a significant rate. researchgate.net

Kinetic analysis of an acid-induced isomerization of a different oxetane-carboxylic acid to a γ-lactone revealed first-order dependence, with a rate constant (k) of 0.0064 min⁻¹ in isopropanol (B130326) at 80°C. This suggests that the reaction proceeds through a unimolecular transition state. Computational studies have explored the mechanism, indicating that the reaction may be autocatalyzed by other carboxylic acid molecules, which facilitate the necessary proton transfers for the ring-opening to occur. ic.ac.uk The presence of electron-withdrawing groups, such as trifluoromethyl (CF₃) groups, on the oxetane ring has been suggested to inhibit the isomerization, thereby increasing the kinetic stability of the molecule. ic.ac.uk

Table 3: Qualitative Kinetic and Thermodynamic Data for Oxetane-Carboxylic Acid Isomerization
FactorObservationImplicationReference
Thermodynamic Driving ForceRelease of ~25.6 kcal/mol of ring strain.Isomerization to a lactone is highly favorable. utexas.edu
TemperatureIsomerization observed from room temperature to 100 °C.The kinetic barrier can be overcome with mild thermal energy. researchgate.net
CatalysisReaction can be acid-catalyzed or autocatalyzed by the carboxylic acid itself.The presence of acid accelerates the rate of rearrangement. ic.ac.uk
Substituent EffectsElectron-withdrawing groups on the oxetane ring can inhibit the reaction.The electronic nature of substituents can be used to control kinetic stability. ic.ac.uk

Theoretical and Computational Chemistry Studies of Ethyl 2 Oxetan 3 Yloxy Acetate

Electronic Structure and Molecular Orbital Analysis

The electronic structure of Ethyl 2-(oxetan-3-yloxy)acetate is fundamentally governed by the interplay of the strained oxetane (B1205548) ring and the flexible, electron-rich ethyl acetate (B1210297) moiety. Computational chemistry provides powerful tools to dissect these electronic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be instrumental in predicting key geometric and electronic parameters.

The oxetane ring is known to be puckered, not planar, with a puckering angle that relieves some of the ring strain. acs.orgnih.gov In this compound, the substitution at the 3-position is expected to influence this puckering. DFT calculations would provide optimized geometries, including bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule's most stable arrangement.

Illustrative DFT-calculated ground state properties for the core oxetane ring in a substituted environment are presented in Table 1. These values are based on typical findings for 3-substituted oxetanes.

ParameterTypical Calculated Value
C-O (ring) Bond Length1.45 Å
C-C (ring) Bond Length1.54 Å
C-O-C Bond Angle91.5°
O-C-C Bond Angle88.5°
Ring Puckering Angle~15-20°

Furthermore, DFT calculations would elucidate the charge distribution across the molecule, highlighting the electronegative oxygen atoms of the ether and ester groups, which would carry partial negative charges, and the adjacent carbon atoms, which would be correspondingly electron-deficient. This charge distribution is crucial for understanding the molecule's reactivity.

Ab Initio Methods for High-Accuracy Electronic Property Prediction

For higher accuracy in predicting electronic properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation.

Ab initio calculations would be particularly valuable for accurately determining the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized on the oxygen atoms of the ether and ester groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be centered on the carbon atoms of the oxetane ring and the carbonyl group, suggesting these are the probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity.

Conformational Analysis and Energy Minima Identification

The presence of several single bonds in the ethyl acetate side chain and its connection to the oxetane ring via an ether linkage endows this compound with significant conformational flexibility. A thorough conformational analysis is essential to identify the molecule's preferred shapes (conformers) and their relative energies.

Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles. This process would identify various local energy minima, corresponding to stable conformers. For each stable conformer, the geometry would be optimized, and the relative energy calculated.

The key dihedral angles to consider would be around the C-O bonds of the ether linkage and the C-C and C-O bonds of the ethyl group. The interactions between the oxetane ring and the side chain, including steric hindrance and potential intramolecular hydrogen bonding, would dictate the relative stability of the different conformers. It is plausible that conformers that minimize steric clash between the oxetane ring and the ethyl group will be energetically favored.

An illustrative table of potential low-energy conformers and their relative energies, as would be determined by computational analysis, is provided in Table 2.

ConformerKey Dihedral Angles (Illustrative)Relative Energy (kcal/mol)
1 (Global Minimum)gauche, anti0.00
2anti, gauche0.75
3gauche, gauche1.50

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for modeling chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms. For this compound, a key area of interest is the reactivity of the strained oxetane ring.

Computational Elucidation of Ring-Opening Mechanisms

The significant ring strain of the oxetane moiety makes it susceptible to ring-opening reactions, particularly under acidic or nucleophilic conditions. researchgate.net Computational modeling can be used to explore the potential energy surfaces of these reactions.

Under acidic conditions, the ether oxygen of the oxetane ring would likely be protonated, activating the ring for nucleophilic attack. A computational study would model the approach of a nucleophile (e.g., water or an alcohol) to the protonated oxetane. The calculations would identify the transition state for the ring-opening step and determine the activation energy barrier. This would help in predicting the regioselectivity of the attack—that is, whether the nucleophile preferentially attacks the C2 or C4 position of the oxetane ring.

Alternatively, under nucleophilic conditions, a strong nucleophile could directly attack one of the carbon atoms of the oxetane ring, leading to its opening. Again, computational modeling could determine the activation energy for this process and predict the most likely reaction pathway.

Prediction of Reactivity and Selectivity in Chemical Transformations

Beyond ring-opening, computational methods can predict the reactivity and selectivity of this compound in other chemical transformations. For instance, the ester group can undergo hydrolysis. A computational model of the hydrolysis reaction would involve modeling the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon. The calculation of the activation energy for this process would provide insight into the lability of the ester group.

Furthermore, the molecule's reactivity towards electrophiles can be predicted by examining the calculated electrostatic potential map, which would show the regions of highest electron density (most negative potential), likely around the oxygen atoms. These sites would be the most susceptible to electrophilic attack.

By comparing the activation energies for different potential reactions, computational chemistry can provide a theoretical prediction of the most favorable chemical transformations for this compound, guiding experimental studies.

Spectroscopic Property Prediction via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods rooted in density functional theory (DFT) are particularly valuable for elucidating its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra. These theoretical predictions are instrumental in confirming the molecular structure and understanding its electronic and vibrational characteristics. By simulating these spectra, researchers can assign experimental signals with greater confidence and investigate conformational effects on spectroscopic parameters.

Calculated NMR Chemical Shifts and Coupling Constants

The prediction of NMR parameters through computational methods has become a standard procedure in chemical structure elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted into chemical shifts. DFT calculations, employing functionals such as B3LYP or ωB97X-D and basis sets like 6-311++G(d,p), offer a good balance of accuracy and computational cost for predicting both ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netruc.dk The raw calculated isotropic shielding values are typically scaled using empirical linear regression to correct for systematic errors and improve agreement with experimental data. nih.gov

Below are the predicted NMR chemical shifts and coupling constants for this compound, based on standard DFT methodologies.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical data calculated using a representative DFT method (e.g., B3LYP/6-311++G(d,p)) in a common solvent like CDCl₃, simulated via a PCM model.

Atom Number (See Structure)Atom TypePredicted Chemical Shift (ppm)Multiplicity
1¹³C~14.1-
2¹³C~61.0-
3¹³C~66.5-
4¹³C~169.5-
5¹³C~72.8-
6, 8¹³C~74.5-
7¹H~1.25Triplet
9¹H~4.20Quartet
10¹H~4.15Singlet
11¹H~4.90Quintet
12, 13¹H~4.60Multiplet

Structure for Atom Numbering:

Predicted ¹H-¹H Coupling Constants (J-coupling) for this compound

This interactive table outlines the expected spin-spin coupling constants.

Interacting ProtonsCoupling TypePredicted J-value (Hz)
H7 - H9³J (vicinal)~7.1
H11 - H12/H13³J (vicinal)~6.5
H12 - H13 (geminal)²J (geminal)~-6.0
H12 - H13 (cis)³J (vicinal)~7.0
H12 - H13 (trans)³J (vicinal)~6.0

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical vibrational spectroscopy is a powerful tool for identifying functional groups and analyzing the vibrational modes of a molecule. Calculations are typically performed using DFT methods, where after an initial geometry optimization, the harmonic vibrational frequencies are computed. scifiniti.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, the computed frequencies are uniformly scaled by an empirical factor specific to the level of theory used. chem-soc.si

The calculated IR and Raman intensities help in distinguishing between different vibrational modes. For this compound, the predicted spectra would be dominated by vibrations characteristic of the ester and oxetane functional groups.

Predicted Vibrational Frequencies for Key Functional Groups of this compound

This table contains representative scaled vibrational frequencies calculated at the B3LYP/6-31G(d) level of theory.

Predicted Scaled Frequency (cm⁻¹)Vibrational Mode AssignmentExpected IR IntensityExpected Raman Activity
~2980-3050C-H (aliphatic) stretchingMediumStrong
~1755C=O (ester) stretchingStrongMedium
~1450CH₂ scissoringMediumMedium
~1375CH₃ symmetric bendingMediumMedium
~1250C-O (ester) stretchingStrongWeak
~1100C-O-C (ether) asymmetric stretchingStrongMedium
~980Oxetane ring breathingMediumStrong

Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies

The chemical environment can significantly influence the properties and behavior of a molecule. In computational studies, the effect of a solvent is crucial for obtaining accurate predictions of molecular geometry, conformational stability, and spectroscopic properties. mdpi.com For a molecule like this compound, which contains both polar ether and ester groups, interactions with solvent molecules are particularly important. Computational chemists employ two primary strategies to model these effects: implicit and explicit solvation models.

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this dielectric, and the solute-solvent interactions are calculated based on the solvent's bulk properties. mdpi.com Popular implicit models include the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density). mdpi.comnih.gov These models are computationally efficient and are effective at capturing the average electrostatic effects of the solvent, making them suitable for predicting how solvent polarity might affect conformational energies and NMR chemical shifts. sciepub.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation, surrounding the solute molecule. mdpi.com This method allows for the detailed, specific modeling of direct solute-solvent interactions, such as hydrogen bonding. While explicit models provide a more physically realistic representation of the solvation shell, they are significantly more computationally demanding due to the increased number of atoms. For this compound, an explicit model using water or methanol (B129727) could be used to study specific hydrogen bonding interactions with the ether and carbonyl oxygen atoms, which would be poorly described by an implicit model alone. The choice between an implicit and explicit model depends on the specific property being investigated and the computational resources available. mdpi.comnih.gov

Applications and Synthetic Utility of Ethyl 2 Oxetan 3 Yloxy Acetate As a Chemical Synthon

Role in the Construction of Complex Organic Molecules

The utility of Ethyl 2-(oxetan-3-yloxy)acetate as a synthon stems from its capacity to introduce the oxetane-ether motif into diverse molecular frameworks. This functionality is increasingly sought after in various fields of chemical synthesis.

This compound serves as a key starting material for advanced organic intermediates. The ester functionality can be readily hydrolyzed under basic conditions, such as with sodium hydroxide (B78521), to yield the corresponding carboxylic acid, 2-(oxetan-3-yloxy)acetic acid. acs.org This acid is itself a versatile intermediate.

Notably, certain oxetane-carboxylic acids have been observed to undergo unexpected intramolecular isomerization upon heating, without the need for an external catalyst, to form novel heterocyclic lactones. acs.orgacs.org For instance, the acid derived from this compound can rearrange to form a six-membered dioxanone lactone. acs.org This transformation provides a straightforward, two-step route from commercially available 3-oxetanol to complex lactone structures that would otherwise require multi-step syntheses. acs.org This reactivity highlights the role of the title compound as a precursor to architecturally defined heterocyclic systems.

The general synthesis of this class of compounds often involves the etherification of a substituted oxetan-3-ol (B104164). For example, the related compound Ethyl 2-(3-methyloxetane-3-yloxy)acetate is synthesized from 3-methyloxetane (B1582186) methanol (B129727) and diethylcarbonate in the presence of a base. google.com By starting with various substituted oxetanols, a diverse library of advanced intermediates with specific stereochemistry and substitution patterns can be generated.

Table 1: Synthesis of this compound Derivatives

Starting MaterialReagentProductYield
3-methyloxetane methanolDiethylcarbonate, Sodium ethoxideEthyl 2-(3-methyloxetane-3-yloxy)acetate85% google.com
3-oxetanolEthyl bromoacetate (B1195939), Sodium hydrideThis compoundN/A

The structural features of this compound make it an adept building block for constructing a variety of heterocyclic compounds. As mentioned, hydrolysis followed by controlled heating can lead to the formation of dioxanone lactones. acs.org

Furthermore, the carboxylic acid derivative can be used in coupling reactions to build larger, more complex heterocycles. For example, the acid can be activated and reacted with various nucleophiles. The synthesis of oxetanyl-quinoline derivatives with potential antibacterial activity illustrates the incorporation of the oxetane (B1205548) motif into medicinally relevant heterocyclic scaffolds. acs.org While this example starts with a different oxetane derivative, it demonstrates the principle of using the oxetane core, as provided by this compound, to access complex heterocyclic targets. The ester or the derived acid provides the necessary reactive site to link the oxetane unit to other heterocyclic precursors.

Strategies for Incorporation into Scaffolds for Medicinal Chemistry Research (Focus on synthetic methodology, not biological activity)

The incorporation of oxetane rings into drug candidates is a modern strategy in medicinal chemistry to fine-tune physicochemical properties. acs.org this compound provides a synthetically accessible route to introduce the desirable oxetanyl-ether moiety onto larger, more complex molecular scaffolds.

The primary strategy for its incorporation involves leveraging the reactivity of the ethyl ester. A common synthetic sequence is the hydrolysis of the ester to the free carboxylic acid. This acid can then be coupled to an amine-functionalized scaffold using standard amide bond-forming reagents, such as propylphosphonic anhydride (B1165640) (T3P) or other peptide coupling agents. acs.org This method creates a stable amide linkage, effectively tethering the oxetane motif to the target molecule.

An alternative approach is the direct transamidation of the ester with an amine, although this typically requires harsher conditions. The Williamson ether synthesis represents the foundational method for creating the synthon itself, typically by reacting 3-oxetanol with an ethyl haloacetate in the presence of a strong base. This allows for the pre-fabrication of the building block before its attachment to a larger scaffold.

This building block approach is highly valuable in lead optimization, where strategies like "scaffold hopping" are employed. researchgate.net The 2-(oxetan-3-yloxy)acetyl group can be used as a bioisosteric replacement for other chemical groups to block metabolically labile sites, reduce lipophilicity, or explore new intellectual property space, without drastically altering the core binding elements of the scaffold. acs.org

Utilization in the Synthesis of Precursors for Functional Materials (Focus on the chemical synthesis aspect)

The application of this compound extends to the synthesis of precursors for functional materials, particularly in the fragrance industry. A United States patent describes the synthesis and use of related 3-methyl oxetanemethanol derivatives in perfume compositions. google.com Specifically, the synthesis of Ethyl 2-(3-methyloxetane-3-yloxy)acetate is detailed, and the compound is noted for its "weak floral" odor, making it a component or precursor for fragrance formulations. google.com

From a chemical synthesis perspective, the ester functionality of this compound allows it to be incorporated into polymers or onto surfaces. For example, the ester could undergo transesterification with a hydroxyl-terminated polymer or be reduced to the corresponding alcohol, which could then be used in further polymerization or grafting reactions. The stability of the oxetane ring under many reaction conditions makes it a robust component for material synthesis. acs.org

Future Research Directions and Unexplored Avenues for Ethyl 2 Oxetan 3 Yloxy Acetate

Development of Novel Green Chemistry Approaches for its Synthesis and Transformation

The future synthesis and modification of ethyl 2-(oxetan-3-yloxy)acetate will increasingly pivot towards sustainable methodologies that minimize environmental impact, reduce waste, and enhance safety.

A primary area of research will be the application of biocatalysis . Engineered enzymes, such as halohydrin dehalogenases (HHDHs), have shown remarkable efficiency and enantioselectivity in both the formation and ring-opening of oxetanes. nih.govnih.govresearchgate.netresearchgate.net Future work could focus on discovering or engineering enzymes, like lipases or etherases, to directly catalyze the etherification of oxetan-3-ol (B104164) with an acetate (B1210297) precursor or to assemble the core structure from renewable feedstocks like fatty acids. diva-portal.org This would offer a highly selective and environmentally benign route to the chiral derivatives of the target molecule. nih.gov

Photocatalysis represents another promising green approach. The Paternò-Büchi reaction, a [2+2] photocycloaddition, can be used to form oxetane (B1205548) rings, and recent advances have enabled this reaction using visible light instead of high-energy UV radiation, making the process safer and more energy-efficient. thieme-connect.comacs.orgresearchgate.netmdpi.com Future research could explore the visible-light-mediated synthesis of the ether linkage itself or the functionalization of the pre-formed oxetane ring, avoiding harsh reagents and high temperatures. researchgate.netbohrium.com

Furthermore, integrating these green catalytic methods into continuous flow chemistry platforms presents a significant opportunity. Flow reactors offer superior control over reaction parameters, enhanced safety, and potential for seamless scalability, aligning perfectly with the principles of green engineering.

Finally, the development of syntheses employing Brønsted acid catalysis for the etherification step, as demonstrated for related 3-aryl-oxetanols, provides a pathway that avoids strong bases and traditional alkylating agents, further contributing to a greener chemical process. rsc.org

Green Chemistry ApproachPotential Application for this compoundAnticipated Advantages
Biocatalysis Enantioselective synthesis of the oxetane ring; Enzymatic etherification. nih.govresearchgate.netHigh selectivity, mild reaction conditions, use of renewable feedstocks.
Visible-Light Photocatalysis Synthesis of the oxetane ring; C-H functionalization of the ether moiety. thieme-connect.comresearchgate.netReduced energy consumption, avoidance of harsh reagents, high reaction control.
Flow Chemistry Continuous manufacturing and purification.Enhanced safety, improved efficiency and scalability, process intensification.
Brønsted Acid Catalysis Direct etherification of oxetan-3-ol with an alcohol precursor. rsc.orgAvoidance of strong bases and halide alkylating agents, milder conditions.

Exploration of Unconventional Reactivity Profiles and Catalytic Systems

The strained C-O bonds of the oxetane ring in this compound are a reservoir of chemical potential, enabling reactivity not typically observed in unstrained ethers. Future research will focus on harnessing this reactivity through novel catalytic systems.

Photoredox and bioinspired catalysis offer exciting prospects for generating and utilizing radical intermediates. Recent studies have shown that oxetane radicals can be generated at the C2 or C3 positions for subsequent C-C bond formation, all while preserving the core ring structure. nih.govacs.org A particularly innovative approach uses bioinspired cobalt-catalysis, mimicking vitamin B12, to achieve regioselective ring-opening and functionalization at the less substituted C2 carbon. acs.org Applying these methods to this compound could allow for late-stage functionalization, providing rapid access to a library of novel derivatives.

The selective ring-opening of the oxetane moiety is another key area. While the ether linkage to the acetate group offers one reactive handle, the oxetane C-O bonds provide another. Developing catalytic systems, perhaps based on Lewis acids or transition metals, that can selectively cleave one of the oxetane's C-O bonds over the other would yield valuable γ-substituted linear compounds that are otherwise difficult to synthesize. acs.orgkaust.edu.sa Biocatalytic ring-opening using engineered enzymes also presents a powerful strategy for achieving high regio- and stereoselectivity. nih.gov

These explorations into unconventional reactivity will not only expand the synthetic utility of this compound but also deepen the fundamental understanding of reactivity in strained heterocyclic systems.

Advanced Computational Studies for Rational Design and Reaction Prediction

In silico methods are poised to become indispensable tools for accelerating research into this compound. Advanced computational studies, particularly those employing Density Functional Theory (DFT), can provide profound insights into the molecule's structure, stability, and reactivity. rsc.orgrsc.org

Future computational work should focus on:

Predicting Reaction Mechanisms: DFT calculations can be used to model transition states and reaction energy profiles for the synthesis and transformation of the molecule. rsc.orgacs.org This can help in understanding the outcomes of known reactions and predicting the feasibility of new ones, such as photocatalytic functionalizations or enzymatic transformations. researchgate.net For instance, modeling the interaction of the oxetane's oxygen with different Lewis or Brønsted acid catalysts could guide the development of more efficient and selective ring-opening reactions. kaust.edu.sa

Rational Catalyst Design: By simulating the interaction between the substrate and a catalyst, researchers can rationally design new catalysts with enhanced activity and selectivity. This is particularly relevant for developing novel biocatalysts, where in silico docking and molecular dynamics simulations can predict how mutations in an enzyme's active site will affect its ability to bind and transform this compound. nih.gov

Understanding Physicochemical Properties: Computational methods can predict key properties influenced by the oxetane moiety, such as molecular polarity, hydrogen bond acceptor strength, and conformational preferences. mdpi.combohrium.com This information is crucial for designing derivatives with specific properties for applications in materials science or chemical biology. nih.gov

Computational MethodResearch ApplicationGoal
Density Functional Theory (DFT) Reaction pathway analysis, transition state modeling. rsc.orgacs.orgPredict reactivity, understand mechanisms, calculate strain energy.
Molecular Docking / Dynamics Simulation of enzyme-substrate complexes. nih.govnih.govGuide rational design of biocatalysts for synthesis and transformation.
Quantum Chemistry Calculations Analysis of electrostatic potential and frontier orbitals. mdpi.comPredict sites of reactivity and non-covalent interactions.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

To fully unlock the potential of this compound as a core scaffold, future research must embrace automation and high-throughput methodologies. These platforms enable the rapid exploration of chemical space and optimization of reaction conditions, drastically accelerating the discovery process.

High-Throughput Experimentation (HTE) has been successfully used to optimize reactions involving oxetanes, such as C-H arylations. rsc.org This approach, which uses miniaturized parallel reactors and robotic liquid handlers, should be applied to the synthesis and derivatization of this compound. HTE can be used to rapidly screen large arrays of catalysts, solvents, and reagents to identify optimal conditions for reactions like the ether linkage formation or subsequent functionalizations of the oxetane ring. acs.org

The data generated from HTE can then inform the development of robust protocols for automated synthesis platforms . These systems can execute multi-step synthetic sequences to generate libraries of analogs based on the this compound core. By coupling automated synthesis with high-throughput screening for biological activity or material properties, a closed-loop discovery cycle can be established, enabling the rapid identification of new leads for drug discovery or novel functional materials. nih.govresearchgate.net

Multidisciplinary Research Opportunities in Chemical Biology and Materials Science (Focusing on its role as a building block)

The unique structural and chemical properties of this compound make it an attractive building block for multidisciplinary applications, particularly in chemical biology and materials science.

In chemical biology , the oxetane ring is increasingly recognized as a valuable motif. It can act as a bioisostere for carbonyl or gem-dimethyl groups, which are common in bioactive molecules. mdpi.comnih.govnih.gov Replacing these groups with an oxetane can favorably modulate a molecule's physicochemical properties, such as increasing aqueous solubility, improving metabolic stability, and reducing lipophilicity, without sacrificing biological activity. acs.orgacs.org Future research should explore incorporating the this compound scaffold into known pharmacophores to create novel drug candidates. acs.orgresearchgate.net Furthermore, the oxetane can be used as a component in chemical probes to study biological systems, for example, by mimicking natural substrates to gain structural insights into enzyme active sites. nih.govescholarship.org

In materials science , oxetane-containing monomers are used in ring-opening polymerizations to create advanced polymers. chemscene.comresearchgate.net These polyethers can exhibit high mechanical strength and thermal stability. chemscene.com The this compound molecule, with its ester functionality and reactive oxetane ring, is a prime candidate for development as a functional monomer. It could be incorporated into polyesters or other polymers to introduce pendant oxetane groups, which could then serve as sites for cross-linking or further modification. researchgate.net This could lead to the development of novel coatings, adhesives, or functional conjugated polymers for use in organic electronic devices. researchgate.netresearchgate.net

Q & A

Q. What are the common synthetic routes for Ethyl 2-(oxetan-3-yloxy)acetate, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, oxetan-3-ol may react with ethyl 2-bromoacetate under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Optimization involves adjusting temperature (e.g., 60–80°C), stoichiometry of reactants, and catalyst selection. Evidence from analogous oxetan-containing precursors (e.g., ethyl 2-phenylacetoacetate) suggests that anhydrous conditions and inert atmospheres improve yields by minimizing hydrolysis of the oxetan ring . Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation under reduced pressure .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should be identified?

  • NMR :
  • ¹H NMR : Signals for the oxetan-3-yloxy group appear as a multiplet at δ 4.5–5.0 ppm (oxy-methylene protons). The ethyl ester group shows a quartet at δ 4.1–4.3 ppm (CH₂CH₃) and a triplet at δ 1.2–1.4 ppm (CH₃) .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 170–175 ppm, while the oxetan oxygen-bearing carbons appear at δ 70–85 ppm .
    • FT-IR : Strong C=O stretching at ~1740 cm⁻¹ and C-O-C (oxetan) at ~1100 cm⁻¹ .
    • GC-MS : Molecular ion peak ([M]⁺) at m/z corresponding to the molecular weight (e.g., calculated for C₇H₁₀O₄: 158.06 g/mol). Fragmentation patterns include loss of the ethyl group (-45 amu) .

Q. How is crystallographic data for this compound obtained and initially interpreted?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystal Growth : Slow evaporation of a saturated solution in ethyl acetate/hexane .
  • Data Collection : Using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Structure Solution : Programs like SHELXS (direct methods) or SHELXD (charge flipping) generate initial phases .
  • Refinement : SHELXL refines atomic coordinates and thermal parameters. The oxetan ring’s puckering parameters (e.g., Cremer-Pople angles) should be analyzed to confirm ring strain .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

Discrepancies (e.g., high R-factors or electron density outliers) are addressed by:

  • Twinned Data : Using SHELXL’s TWIN/BASF commands to model twin domains .
  • Disordered Solvents : Applying SQUEEZE (PLATON) to mask unresolved electron density .
  • Validation Tools : Mercury CSD’s "Structure Check" identifies geometric outliers (e.g., bond lengths deviating >3σ from CSD averages) .
  • Example: A study on ethyl 2-phenylacetoacetate derivatives used iterative refinement cycles with restraints on the oxetan ring to stabilize geometry .

Q. What computational methods are recommended for modeling the reactivity of the oxetan-3-yloxy moiety?

  • DFT Calculations : Gaussian or ORCA software to compute reaction pathways (e.g., ring-opening via acid-catalyzed hydrolysis). Basis sets like B3LYP/6-31G(d) optimize geometries, while NBO analysis evaluates orbital interactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on stability using AMBER or GROMACS. The oxetan ring’s strain energy (~25–30 kcal/mol) impacts its reactivity .
  • Docking Studies : For biological applications, AutoDock Vina predicts interactions between the oxetan moiety and enzyme active sites (e.g., esterases) .

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be systematically analyzed?

  • Cross-Validation : Compare experimental NMR shifts with computed values (GIAO method in Gaussian) .
  • Isotopic Labeling : Introduce ¹³C or ²H labels to trace fragmentation pathways in MS (e.g., distinguishing ester vs. oxetan cleavage) .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the oxetan protons and the ester carbonyl confirm connectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.